

1-Cyclopropylpiperidin-4-ol molecular weight and formula

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Compound of Interest

Compound Name: 1-Cyclopropylpiperidin-4-ol

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An In-Depth Technical Guide to **1-Cyclopropylpiperidin-4-ol**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **1-Cyclopropylpiperidin-4-ol**, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental molecular and physicochemical properties, present a detailed, field-proven protocol for its synthesis via reductive amination, and discuss the analytical techniques required for its structural confirmation and purity assessment. Furthermore, this guide highlights its strategic application in the development of therapeutic agents, particularly as a key scaffold in Dipeptidyl Peptidase-4 (DPP-4) inhibitors and CCR5 antagonists. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of the N-Cyclopropylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in natural products and pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. The introduction of a cyclopropyl group onto the piperidine nitrogen atom, as in **1-Cyclopropylpiperidin-4-ol**, imparts a unique and highly desirable set of properties.

The cyclopropyl moiety is the smallest possible carbocycle, and its strained three-membered ring introduces significant sp^2 character into its C-C bonds. When attached to a nitrogen atom, it acts as a "conformationally restricted" ethyl group mimic, reducing the metabolic lability often associated with N-ethyl or N-isopropyl groups while maintaining or enhancing binding affinity to biological targets. This substitution can favorably modulate key drug-like properties, including lipophilicity (logP), metabolic stability, and aqueous solubility, making **1-Cyclopropylpiperidin-4-ol** a valuable starting material for library synthesis and lead optimization campaigns.

Molecular and Physicochemical Properties

1-Cyclopropylpiperidin-4-ol is a bifunctional molecule featuring a nucleophilic tertiary amine and a secondary alcohol, enabling a wide range of subsequent chemical transformations. Its core attributes are summarized below.

Table 1: Core Properties of **1-Cyclopropylpiperidin-4-ol**

Property	Value	Source
Molecular Formula	C ₈ H ₁₅ NO	
Molecular Weight	141.21 g/mol	
IUPAC Name	1-cyclopropylpiperidin-4-ol	
CAS Number	851847-62-6	
Canonical SMILES	C1CC1N2CCC(CC2)O	

While extensive experimental data on the bulk physical properties (e.g., melting point, boiling point) of **1-Cyclopropylpiperidin-4-ol** are not widely published, related compounds such as 4-hydroxypiperidine are described as hygroscopic solids.[1] It is reasonable to anticipate that **1-Cyclopropylpiperidin-4-ol** is a high-boiling liquid or a low-melting solid at standard temperature and pressure.

Caption: 2D Chemical Structure of **1-Cyclopropylpiperidin-4-ol**.

Synthesis and Purification

The most direct and reliable method for preparing **1-Cyclopropylpiperidin-4-ol** is through the reductive amination of 4-piperidone with cyclopropylamine. This strategy is efficient and leverages readily available starting materials.

Principle of the Reaction

Reductive amination is a cornerstone of amine synthesis. The reaction proceeds in two key stages:

- **Iminium Ion Formation:** The primary amine (cyclopropylamine) attacks the carbonyl carbon of 4-piperidone to form a hemiaminal intermediate. This intermediate then dehydrates, typically under mildly acidic conditions, to generate a cyclic iminium ion.
- **Hydride Reduction:** A selective reducing agent, introduced into the reaction, delivers a hydride to the electrophilic iminium carbon, yielding the final tertiary amine product. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is ideal for this transformation as it is mild, tolerant of acidic conditions, and does not readily reduce the starting ketone, thereby minimizing side reactions.

Detailed Experimental Protocol

Reagents:

- 4-Piperidone hydrochloride (1.0 eq)
- Cyclopropylamine (1.2 eq)
- Sodium triacetoxyborohydride (STAB) (1.5 eq)
- Dichloromethane (DCM) (approx. 0.1 M concentration)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

Procedure:

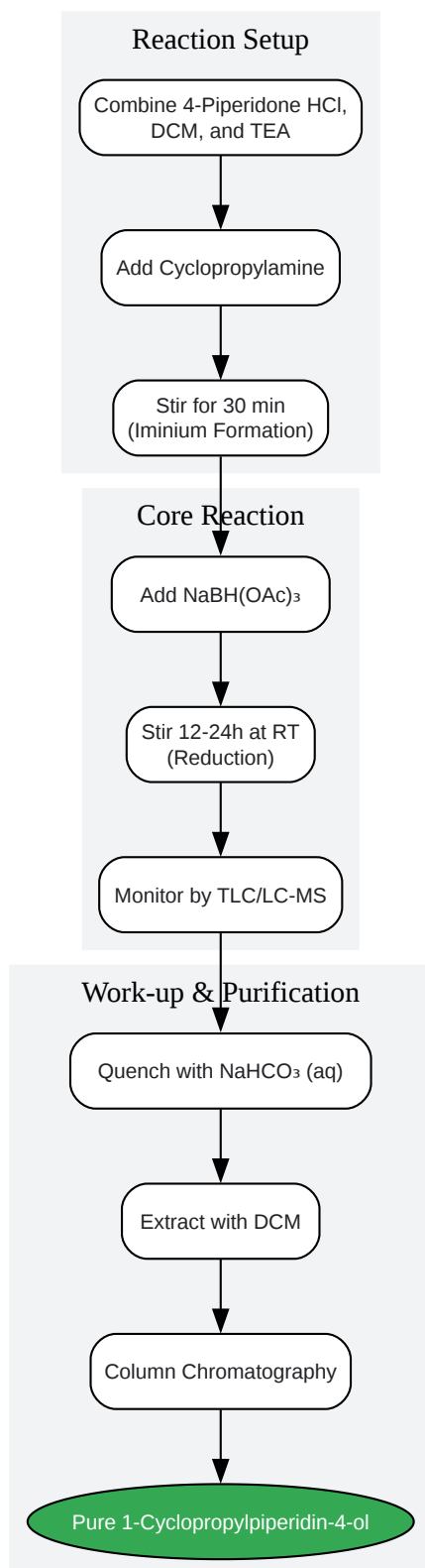
- **Vessel Preparation:** To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N_2 or Argon), add 4-piperidone hydrochloride.

- **Solvent Addition:** Add anhydrous DCM to the flask. The choice of DCM is strategic; it is an excellent solvent for the reactants and intermediates and is unreactive under the reaction conditions.
- **Base Addition:** Add triethylamine or DIPEA to the suspension. **Causality:** The starting material is a hydrochloride salt. The base is required to neutralize the HCl and liberate the free base of 4-piperidone, which is necessary for the initial nucleophilic attack.
- **Amine Addition:** Add cyclopropylamine to the mixture and stir for 20-30 minutes at room temperature. This allows for the formation of the iminium ion intermediate in equilibrium.
- **Reduction:** In a single portion, add sodium triacetoxyborohydride (STAB). **Causality:** STAB is added after the iminium ion has had time to form. Its mild nature ensures the selective reduction of the iminium ion over the ketone. An exothermic reaction may be observed; if necessary, cool the flask with a water bath.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification

- **Quenching:** Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to the reaction mixture to quench any unreacted STAB and neutralize the acetic acid byproduct.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
- **Washing:** Wash the combined organic layers with brine to remove residual water and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude material is typically purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to

afford **1-Cyclopropylpiperidin-4-ol** as a pure compound.



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Caption: Synthetic Workflow for **1-Cyclopropylpiperidin-4-ol**.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a combination of spectroscopic methods is essential.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is the most informative tool. Key expected signals include:
 - A multiplet in the upfield region ($\sim 0.3\text{-}0.8$ ppm) corresponding to the four protons on the cyclopropyl ring.
 - A multiplet for the proton on the nitrogen-adjacent cyclopropyl carbon ($\sim 1.8\text{-}2.2$ ppm).
 - A broad singlet for the hydroxyl proton ($-\text{OH}$), which is exchangeable with D_2O .
 - A multiplet for the proton at the C4 position bearing the hydroxyl group ($\sim 3.5\text{-}3.8$ ppm).
 - Complex multiplets for the axial and equatorial protons of the piperidine ring, typically found between ~ 1.5 and 3.0 ppm.
- **^{13}C NMR Spectroscopy:** The carbon spectrum should show 8 distinct signals, confirming the molecular symmetry. Expected signals include:
 - Two signals for the cyclopropyl carbons ($\sim 5\text{-}15$ ppm).
 - A signal for the nitrogen-adjacent cyclopropyl methine carbon ($\sim 35\text{-}45$ ppm).
 - Signals for the piperidine ring carbons, with the C4 carbon bearing the hydroxyl group being the most downfield among them ($\sim 65\text{-}70$ ppm).
- **Mass Spectrometry (MS):** Using electrospray ionization (ESI) in positive mode, the mass spectrum should show a prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at $m/z = 142.12$.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides confirmation of the key functional groups. Expect to see:

- A strong, broad absorption band in the region of 3200-3600 cm^{-1} characteristic of the O-H stretch of the alcohol.
- Multiple sharp peaks in the 2800-3000 cm^{-1} region corresponding to C-H stretching vibrations of the piperidine and cyclopropyl groups.
- A C-N stretching band around 1100-1200 cm^{-1} .

Applications in Medicinal Chemistry

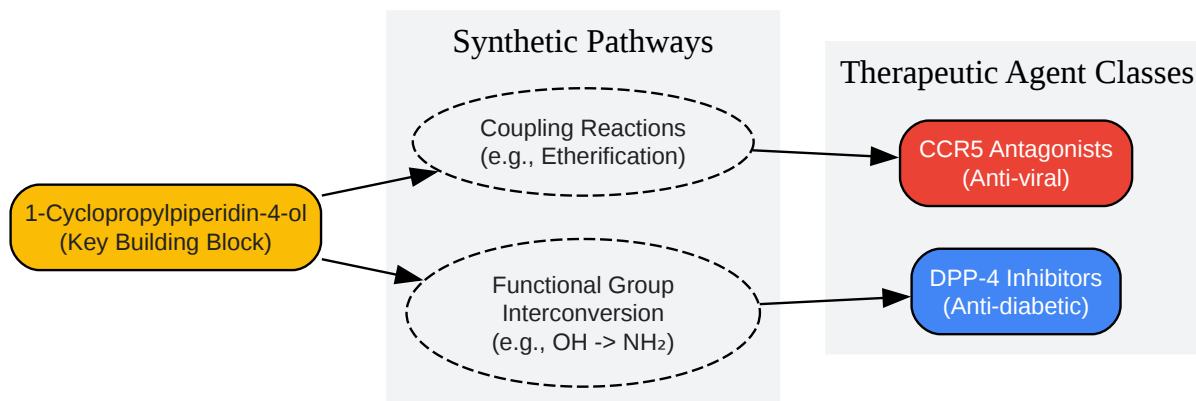
1-Cyclopropylpiperidin-4-ol is not typically a final drug product but rather a crucial intermediate used to construct more complex active pharmaceutical ingredients (APIs).

Role in DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Many potent inhibitors, such as Alogliptin, contain an aminopiperidine moiety that forms key interactions with the enzyme's active site. The **1-cyclopropylpiperidin-4-ol** scaffold is an excellent starting point for synthesizing novel analogues of these drugs.[2] The hydroxyl group can be converted into an amine via a Mitsunobu reaction or by oxidation followed by reductive amination, providing access to the critical amino-piperidine core. The N-cyclopropyl group helps to optimize the pharmacokinetic profile of the final compound.

Scaffold for CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic strains of the HIV-1 virus into host cells. Small molecules that block this receptor can function as potent antiviral agents. The **1-cyclopropylpiperidin-4-ol** structure has been identified as a valuable scaffold for the development of novel CCR5 antagonists, where the piperidine core serves as a central hub for attaching other necessary pharmacophoric elements.



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Caption: Role as an intermediate in drug development.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **1-Cyclopropylpiperidin-4-ol** is not universally available, its structure suggests hazards associated with both piperidines and amino alcohols. The following guidelines are based on best practices for handling similar chemical entities.^{[3][4]}

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- **Handling:** Handle this compound in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes. The compound may be corrosive and toxic if inhaled or ingested.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition, as related compounds can be flammable.^[3] Store away from strong oxidizing agents and strong acids.
- **First Aid:**
 - **Skin Contact:** Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

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